molecular formula C44H92NO6P B1171582 1,2-di-o-octadecyl-sn-glycero-3-phosphocholine CAS No. 1188-85-8

1,2-di-o-octadecyl-sn-glycero-3-phosphocholine

Cat. No.: B1171582
CAS No.: 1188-85-8
M. Wt: 762.2 g/mol
InChI Key:
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Description

1,2-di-o-octadecyl-sn-glycero-3-phosphocholine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a subject of interest in both academic and industrial research.

Scientific Research Applications

1,2-di-o-octadecyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in cellular signaling and membrane dynamics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-di-o-octadecyl-sn-glycero-3-phosphocholine typically involves a multi-step process. The initial step often includes the preparation of the 2,3-dioctadecoxypropyl backbone, which is achieved through a series of esterification and etherification reactions. The subsequent step involves the introduction of the 2-(trimethylazaniumyl)ethyl phosphate group, which is typically done through a phosphorylation reaction under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-di-o-octadecyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides and amines are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,2-di-o-octadecyl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For instance, it can interact with membrane phospholipids, altering membrane fluidity and signaling pathways.

Comparison with Similar Compounds

1,2-di-o-octadecyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:

    Phosphatidylcholine: Both compounds have a phosphate group, but this compound has a more complex structure.

    Sphingomyelin: Similar in having a phosphate group, but differs in the backbone structure.

    Lecithin: Contains a phosphate group and is used in similar applications but has different fatty acid chains.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct physicochemical properties and biological activities.

Properties

IUPAC Name

[(2R)-2,3-dioctadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H92NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVJCLFLKMGEIY-USYZEHPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H92NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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